molecular formula C9H16N2O B1489016 (3-Aminoazetidin-1-yl)(cyclopentyl)methanone CAS No. 1343674-21-4

(3-Aminoazetidin-1-yl)(cyclopentyl)methanone

Cat. No.: B1489016
CAS No.: 1343674-21-4
M. Wt: 168.24 g/mol
InChI Key: VJBLXUKAJZVVJV-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(cyclopentyl)methanone (CAS 1343674-21-4) is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It belongs to a class of compounds featuring an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry and drug discovery . The structure combines a 3-aminoazetidine scaffold with a cyclopentanecarbonyl group. The 3-aminoazetidine moiety is a key building block for the synthesis of N-acylethanolamine acid amidase (NAAA) inhibitors . NAAA is a cysteine hydrolase enzyme that breaks down endogenous lipid mediators like palmitoylethanolamide (PEA). Inhibiting NAAA to sustain PEA levels represents a novel therapeutic strategy for targeting pain and inflammatory conditions . As a synthetic intermediate, this compound provides researchers with a versatile template for further structural exploration and derivatization in the development of new bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-8-5-11(6-8)9(12)7-3-1-2-4-7/h7-8H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBLXUKAJZVVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Aminoazetidin-1-yl)(cyclopentyl)methanone typically involves two main stages:

This approach ensures selective functionalization and high yield of the target compound.

Preparation of 3-Aminoazetidine Intermediates

Protection and Functionalization:

  • The 3-aminoazetidine core is often protected at the amino group with a Boc (tert-butoxycarbonyl) group to prevent overalkylation during subsequent reactions.
  • Benzhydryl protection of the azetidine nitrogen is also used to provide orthogonal protection and facilitate selective transformations.
  • Alkylation of the protected azetidine is performed using iodoalkyl reagents to introduce desired substituents before deprotection steps.

Example Process:

  • Starting from benzhydryl-protected 3-aminoazetidine, Boc protection is applied to the primary amino group.
  • Alkylation with iodoalkyl reagents yields orthogonally protected intermediates.
  • Removal of the benzhydryl group by hydrogenation produces unprotected azetidine intermediates ready for further coupling.

This sequence is crucial for obtaining clean intermediates for nucleophilic substitution reactions without undesired side products.

Coupling with Cyclopentyl Moiety

The key step involves nucleophilic substitution or reductive amination to attach the cyclopentyl group to the azetidine nitrogen, forming the methanone linkage.

Methods:

  • Nucleophilic Aromatic Substitution: Boc-protected aminoazetidine intermediates react with electrophilic ketone derivatives under microwave irradiation (120–150 °C) to achieve substitution efficiently.
  • Reductive Amination: A general and widely used method where the amine (3-aminoazetidine or its derivative) is reacted with cyclopentanone or related ketones in the presence of reducing agents like sodium triacetoxyborohydride or sodium borohydride.

Typical Procedure for Reductive Amination:

Step Reagents and Conditions Description
1 Amine + Cyclopentanone in dichloromethane (0°C) Formation of imine intermediate under nitrogen atmosphere
2 Sodium triacetoxyborohydride (1.2 eq) added slowly Reduction of imine to amine over 24 hours, warming to RT
3 Quenching with 1 M NaOH, extraction, drying Workup to isolate crude amine
4 Purification by column chromatography Obtain pure this compound

This method yields high purity and good yields (typically 60–70%) and is scalable.

Alternative Synthetic Routes

  • Microwave-Assisted Reactions: Microwave irradiation accelerates nucleophilic aromatic substitution and coupling reactions, reducing reaction times from hours to minutes with improved yields and selectivity.
  • Use of Titanium Tetraisopropoxide (Ti(i-PrO)4): In some reductive amination protocols, Ti(i-PrO)4 is used as a Lewis acid catalyst to enhance imine formation, followed by reduction with sodium borohydride, providing efficient synthesis of azetidine derivatives with alkyl substituents.

Representative Data Table for Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Starting amine Boc-protected 3-aminoazetidine Protects amino group, prevents overalkylation
Electrophile Cyclopentanone or ketone derivative Provides cyclopentyl methanone moiety
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Common solvents for reductive amination
Reducing agent Sodium triacetoxyborohydride or NaBH4 Selective reduction of imine to amine
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Reaction time 8–24 hours Longer times for complete conversion
Purification Silica gel chromatography Yields pure target compound
Yield 60–70% Good efficiency for complex azetidine derivatives

Research Findings and Optimization

  • Protection Strategy: Boc protection is essential to avoid multiple alkylations when linear alkyl groups are introduced; branched alkyl groups naturally hinder overalkylation due to steric effects.
  • Microwave Irradiation: Significantly reduces reaction times and improves yields in nucleophilic substitution steps involving azetidine intermediates.
  • Reductive Amination Efficiency: Use of sodium triacetoxyborohydride is preferred for mild conditions and high selectivity, minimizing side reactions.
  • Scalability: The described methods have been successfully scaled from millimolar to multi-gram quantities with consistent yields and purity.

Chemical Reactions Analysis

(3-Aminoazetidin-1-yl)(cyclopentyl)methanone: can undergo several types of chemical reactions:

  • Reduction: Reduction reactions can be performed to modify the compound's structure, potentially leading to the formation of new compounds with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

(3-Aminoazetidin-1-yl)(cyclopentyl)methanone:

  • Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms and interactions.

  • Medicine: The compound's unique structure makes it a candidate for drug development, potentially leading to new therapeutic agents.

  • Industry: Its properties may be exploited in various industrial processes, such as material science and catalysis.

Mechanism of Action

(3-Aminoazetidin-1-yl)(cyclopentyl)methanone: can be compared to other similar compounds, such as 3-aminoazetidine and cyclopentanone derivatives. Its uniqueness lies in the combination of the azetidine ring and the cyclopentyl group, which may confer distinct chemical and biological properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison Based on Core Ring Systems

a. (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride

  • Structure : Differs by replacing the cyclopentyl group with a smaller cyclopropane ring.
  • Properties : The cyclopropane ring introduces higher ring strain but may enhance metabolic stability due to reduced susceptibility to oxidative enzymes. The hydrochloride salt improves aqueous solubility compared to the neutral cyclopentyl analogue .
  • Applications : Cyclopropane-containing analogues are common in medicinal chemistry for optimizing pharmacokinetic profiles.

b. Azepane- and Piperidine-Containing Analogues

  • Example: Cyclopentyl[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azepan-1-yl]methanone () Structure: Features a seven-membered azepane ring instead of azetidine. The oxadiazole substituent enhances metabolic resistance due to its heteroaromatic stability .
  • Example: 1-(3-{[(2-Aminoethyl)(cyclopropyl)amino]methyl}-1-piperidinyl)ethanone () Structure: Incorporates a piperidine ring and cyclopropane. Properties: Piperidine’s six-membered ring offers intermediate flexibility compared to azetidine, balancing rigidity and adaptability in receptor interactions. The aminoethyl group may enhance solubility .

Table 1: Ring System Comparison

Compound Core Ring Ring Size Key Substituents Solubility (Relative) Metabolic Stability
(3-Aminoazetidin-1-yl)(cyclopentyl)methanone Azetidine 4-membered Cyclopentyl, amino Moderate Moderate
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone HCl Azetidine 4-membered Cyclopropyl, amino (HCl) High High
Cyclopentyl[2-(3-cyclopropyl-oxadiazolyl)azepan-1-yl]methanone Azepane 7-membered Oxadiazole, cyclopentyl Low Very High
Functional Group and Substituent Effects

a. Thiazole- and Aryl-Substituted Analogues

  • Example: (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone () Structure: Replaces azetidine with a thiazole ring; retains cyclopentyl and aryl groups. Activity: The thiazole and dimethoxyphenyl groups likely enhance π-π stacking and hydrogen bonding in kinase inhibitors. However, the low synthetic yield (14%) suggests challenges in scalability compared to azetidine derivatives .

b. Indole-Derived Methanones

  • Example: (3-Ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone () Structure: Features an indole core with sulfonyl and fluorophenyl groups. Activity: Demonstrates COX-2 selectivity (SI = 65.71) due to the sulfonyl pharmacophore. The methanone linker’s role in binding mirrors that in azetidine derivatives, but the indole scaffold introduces planar hydrophobicity .

Table 2: Functional Group Impact on Bioactivity

Compound Key Functional Groups Target/Activity Selectivity Index (SI)
This compound Aminoazetidine, cyclopentyl Undisclosed (hypothetical kinase) N/A
(4-Amino-thiazolyl)(dimethoxyphenyl)methanone Thiazole, dimethoxyphenyl Kinase inhibition N/A
Indole-fluorophenyl methanone Sulfonyl, fluorophenyl COX-2 inhibition 65.71
Steric and Electronic Effects of Cycloalkyl Groups
  • Cyclopentyl vs. Observed in cyclopentyl[2-(3-cyclopropyl-oxadiazolyl)azepan-1-yl]methanone (), where cyclopentyl enhances lipophilicity for CNS-targeting compounds . Cyclopropyl: Reduces steric hindrance, enabling tighter binding to compact active sites, as seen in cannabinoid derivatives () where shorter chains optimize receptor affinity .

Biological Activity

(3-Aminoazetidin-1-yl)(cyclopentyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes an azetidine ring and a cyclopentyl group, suggests various interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by its IUPAC name: This compound . Its chemical structure includes:

  • Azetidine Ring : A four-membered nitrogen-containing ring.
  • Cyclopentyl Group : A five-membered saturated ring that may contribute to the compound's lipophilicity and overall biological activity.

Molecular Formula

The molecular formula for this compound is C9H14N2OC_9H_{14}N_2O.

PropertyValue
Molecular Weight166.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. The azetidine moiety may facilitate binding to enzymes or receptors involved in various signaling pathways.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Antiviral Properties : Research indicates the potential for antiviral effects, possibly through interference with viral replication mechanisms.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines show promise, indicating that the compound could be a candidate for further development in cancer therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Antimicrobial Activity

A study examining a series of azetidine derivatives found that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .

Study 2: Antiviral Effects

Another investigation focused on azetidine derivatives as inhibitors of viral enzymes. The results indicated that modifications in the azetidine structure could enhance binding affinity to viral targets, suggesting that this compound might possess similar properties .

Study 3: Cytotoxicity in Cancer Cells

Research involving various azetidine-based compounds demonstrated cytotoxic effects on several cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation, warranting further exploration into the therapeutic potential of this compound .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other azetidine derivatives:

Compound NameBiological ActivityReference
(3-Aminoazetidin-1-yl)pyrimidin-2-aminesHigh-affinity non-nucleoside inhibitors
(3-Azidoazetidin-1-yl)(phenyl)methanoneAntiviral and antimicrobial properties
(4-(3-Aminoazetidin-1-yl)phenol)Cytotoxicity against cancer cell lines

Q & A

Q. Critical Parameters for Optimization :

ParameterImpactExample from Literature
TemperatureHigher temps (reflux) improve reaction rates but may degrade sensitive groupsGrignard reactions at 60–80°C achieved 74% yield
SolventPolar aprotic solvents (THF, DMF) enhance nucleophilicityTHF used for cyclopentyl ketone synthesis
CatalystCu(I) salts (e.g., CuBr) improve azetidine ring stabilityCatalytic CuBr in THF increased yield by 15%
PurificationColumn chromatography (e.g., ethyl acetate/hexane gradients) ensures purityFlash chromatography resolved diastereomers in azetidine derivatives

Q. Reference :

What spectroscopic and crystallographic methods are essential for structural characterization of this compound?

Basic Research Question
Methodological Answer:
Spectroscopic Techniques :

  • NMR :
    • ¹H/¹³C NMR identifies proton environments (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm) and confirms azetidine ring conformation .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., aminoazetidinyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ = 209.1284 for C₉H₁₇N₂O) .
  • IR Spectroscopy : Confirms ketone C=O stretch (~1678 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. Crystallographic Analysis :

  • Single-Crystal X-ray Diffraction (SCXRD) : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain in the azetidine ring .
  • Key Metrics : R-factor < 0.05 and wR₂ < 0.15 indicate high data quality .

Q. Reference :

How can computational modeling resolve discrepancies in crystallographic and spectroscopic data?

Advanced Research Question
Methodological Answer:
Discrepancies between experimental data (e.g., NMR chemical shifts vs. X-ray bond lengths) often arise from dynamic effects (e.g., conformational flexibility). Strategies include:

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to predict NMR shifts and compare with experimental values .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO) on azetidine ring puckering, explaining anomalous NOE correlations .
  • Docking Studies : Identify low-energy conformers that match crystallographic data but deviate from static NMR models .

Case Study :
Azetidine derivatives showed 0.1 Å deviations in C-N bond lengths between SCXRD and DFT. MD simulations revealed temperature-dependent ring flexibility, reconciling the mismatch .

Q. Reference :

What experimental designs are suitable for evaluating biological activity while minimizing off-target effects?

Advanced Research Question
Methodological Answer:
Stepwise Approach :

In Silico Screening : Use SwissADME to predict bioavailability and PAINS filters to eliminate promiscuous binders .

Targeted Assays :

  • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., MAPK) using fluorescence-based assays .
  • Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293 cells .

Counter-Screens : Test against related enzymes (e.g., PKA vs. PKC) to confirm selectivity .

Q. Reference :

How can researchers address conflicting reactivity data in azetidine ring functionalization?

Advanced Research Question
Methodological Answer:
Contradictory reports on azetidine ring stability under acidic/basic conditions require systematic analysis:

  • pH-Dependent Studies : Monitor ring-opening kinetics via ¹H NMR at pH 2–12 .
  • Protection Strategies : Compare Boc vs. acetyl groups in preventing decomposition during ketone bromination .
  • Mechanistic Probes : Use ¹⁸O labeling to track oxygen exchange in hydrolyzed products .

Example :
Boc-protected azetidine derivatives showed no decomposition at pH 10, whereas unprotected analogs degraded within 2 hours .

Q. Reference :

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminoazetidin-1-yl)(cyclopentyl)methanone
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(3-Aminoazetidin-1-yl)(cyclopentyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.